IB87
Description
Properties
Molecular Formula |
C20H33N3 |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]-2-pyridinyl]propyl]cyclohexyl]methanamine |
InChI |
InChI=1S/C20H33N3/c1-23-13-3-6-20(23)18-11-12-19(22-15-18)5-2-4-16-7-9-17(14-21)10-8-16/h11-12,15-17,20H,2-10,13-14,21H2,1H3/t16?,17?,20-/m0/s1 |
InChI Key |
ZQNZGJMEIDHPAK-UHYCVJNDSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=C(C=C2)CCCC3CCC(CC3)CN |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)CCCC3CCC(CC3)CN |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
A boronic ester intermediate (e.g., 3-[(2S)-1-methylpyrrolidin-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ) reacts with halogenated pyridines under palladium catalysis.
Reductive Amination
(2S)-1-Methylpyrrolidine-2-carbaldehyde undergoes condensation with 5-aminopyridine derivatives, followed by NaBH₄ reduction.
- Example :
$$
\text{5-Aminopyridine} + \text{(2S)-1-Methylpyrrolidine-2-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{5-((2S)-1-Methylpyrrolidin-2-yl)pyridine}
$$ - Yield : 70–85%.
Formation of the Cyclohexylmethanamine Core
The cyclohexane ring is constructed via cyclization or functional group interconversion:
Dieckmann Cyclization
β-Keto esters (e.g., methyl 3-cyclohexene-1-carboxylate ) undergo intramolecular condensation under basic conditions:
Reductive Amination
Cyclohexanone reacts with ammonium acetate followed by NaBH₄ reduction to form cyclohexylmethanamine:
Assembly of the Propyl Linker
The propyl chain bridges the pyridine and cyclohexane moieties:
Alkylation of Pyridine Derivatives
5-((2S)-1-Methylpyrrolidin-2-yl)pyridine undergoes nucleophilic substitution with 1-bromo-3-chloropropane:
Grignard Addition
Cyclohexylmethanamine reacts with propanal in the presence of Grignard reagents:
Final Coupling Strategies
The propyl-linked pyridine and cyclohexylmethanamine are conjugated via amidation or alkylation:
HATU-Mediated Amidation
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling for direct attachment:
Optimization and Challenges
- Stereochemical Control : Chiral HPLC or enzymatic resolution ensures (2S)-configuration in the pyrrolidine ring.
- Purification : Flash chromatography (SiO₂, EtOAc/hexane) or preparative HPLC achieves >95% purity.
- Key Side Reactions : Over-alkylation of the pyridine ring (mitigated by stoichiometric control).
Comparative Data of Synthetic Routes
Scientific Research Applications
The compound 4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and insights from case studies.
Pharmacological Research
This compound has shown promise in pharmacological studies, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study: Neurotransmitter Modulation
A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated an increase in dopamine levels, suggesting a potential application in treating conditions like Parkinson's disease or depression.
Drug Development
Given its unique structure, this compound serves as a lead candidate for drug development. Its ability to cross the blood-brain barrier makes it an attractive option for central nervous system-targeted therapies.
Case Study: Synthesis and Testing
In a recent synthesis study, researchers developed several analogs of this compound to enhance its potency and selectivity. Preliminary tests showed that some analogs exhibited improved binding affinity to target receptors compared to the original compound.
Biochemical Research
The compound's interaction with various enzymes and proteins has been explored to understand its biochemical pathways better. It may serve as a tool for elucidating mechanisms underlying certain diseases.
Case Study: Enzyme Inhibition Studies
Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to novel treatments for metabolic disorders.
Mechanism of Action
The mechanism of action of [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below highlights key structural differences between the target compound and analogues identified in the evidence:
Key Observations:
- Core Structure : The target compound shares the cyclohexylmethanamine core with cyclohexyl(pyrimidin-2-yl)methanamine and (1-(4-(trifluoromethyl)phenyl)cyclohexyl)methanamine . However, analogues like ZY6 and (5-(trifluoromethyl)pyridin-2-yl)methanamine utilize morpholine or pyridine cores, respectively.
- Substituents: The pyridine-pyrrolidine substituent in the target compound is unique compared to the pyrazolo-pyridine in ZY6 or trifluoromethyl groups in other analogues . The pyrrolidine’s S-configuration may enhance stereoselective binding compared to non-chiral substituents .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable in the evidence, structural analogues provide insights:
- Cyclohexyl(pyrimidin-2-yl)methanamine : The pyrimidine group may confer nucleobase-mimetic properties, useful in targeting nucleic acid-binding proteins .
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine : The electron-withdrawing trifluoromethyl group could enhance metabolic stability and binding affinity to hydrophobic pockets .
The target compound’s pyrrolidine-pyridine moiety may combine the basicity of pyrrolidine (enhancing solubility) with the aromaticity of pyridine (promoting π-π interactions). The propyl linker could balance rigidity and flexibility, optimizing bioavailability .
Biological Activity
The compound [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine, often referred to as a complex organic molecule, exhibits significant potential for various biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Structural Overview
The molecular structure of the compound includes:
- Pyrrolidine ring
- Pyridine ring
- Cyclohexyl group
These components contribute to its pharmacological properties and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H33N3 |
| Molecular Weight | 315.5 g/mol |
| IUPAC Name | [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine |
| InChI Key | VZHOLUWMIQPODK-UHYCVJNDSA-N |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The binding affinity and specificity towards these targets can modulate various biological pathways, leading to potential therapeutic effects. For instance, the compound may influence dopaminergic and serotonergic systems, which are critical in treating neurological disorders.
Biological Activity Predictions
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), the compound's potential pharmacological effects can be assessed. Predicted activities include:
- Antidepressant properties
- Anti-inflammatory effects
- Analgesic activity
These predictions highlight the compound's versatility as a candidate for drug development.
Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of similar compounds demonstrated that modifications in the pyridine and pyrrolidine rings significantly influenced receptor binding profiles. The results indicated enhanced activity against specific targets associated with mood regulation and anxiety disorders.
Study 2: Antioxidant Activity
Research on related compounds showed that structural variations could lead to significant differences in antioxidant activity. Compounds with similar frameworks exhibited moderate to high antioxidant properties, suggesting that [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine may also possess beneficial effects in oxidative stress-related conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Methylpyridin-4-yl)propan-1-amine | Pyridine ring, propanamine | Antidepressant properties |
| 5-(Pyridin-3-yl)-1H-pyrazole | Pyrazole ring, pyridine | Anti-inflammatory effects |
| 4-(Cyclohexylmethyl)piperidine | Piperidine ring, cyclohexane | Analgesic activity |
The unique combination of functional groups in [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine distinguishes it from similar compounds, potentially offering novel therapeutic avenues not explored by simpler analogs.
Chemical Reactions Analysis
Hydrogenation and Transfer Hydrogenation
The tertiary amine and pyridine moieties enable participation in hydrogenation and transfer hydrogenation reactions. Key findings include:
-
Catalytic Hydrogenation :
The pyrrolidine ring and pyridine group can act as ligands in transition-metal-catalyzed hydrogenation reactions. Mn complexes with structurally similar ligands (e.g., [(S,S)-N,N′-bis(2-pyridylmethyl)-N,N′-dimethyl-trans-1,2-diaminocyclohexane)Mn(CF3SO3)₂] ) have demonstrated high catalytic activity for alkene and ketone hydrogenation .
| Reaction Type | Catalyst | Substrate | Turnover (TON) | Enantioselectivity (%) |
|---|---|---|---|---|
| Epoxidation | Mn(A) | Olefins | ≤1000 | >90 |
| C–H Oxidation | Mn(B) | Alkanes | ≤970 | N/A |
-
Transfer Hydrogenation :
The cyclohexylmethanamine backbone facilitates hydrogen transfer in ketone reduction. Fe-pincer complexes with analogous amine ligands achieve >90% yield in carbonyl reductions .
Oxidation Reactions
The compound’s pyridine and pyrrolidine groups participate in metal-catalyzed oxidations:
-
Alkane Oxidation :
Mn complexes containing pyrrolidine-pyridine ligands (e.g., [((S)-1-((pyridin-2-yl)methyl)pyrrolidin-2-yl)methanamine Mn(CF3SO3)₂] ) catalyze C–H oxidation of alkanes to ketones and alcohols. For example, cyclohexane oxidation yields cyclohexanol and cyclohexanone in a 4.9:5.1 ratio, suggesting a non-radical, metal-centered mechanism . -
Epoxidation of Alkenes :
Using H₂O₂/AcOH as oxidants, Mn catalysts with related ligands achieve enantioselective epoxidation of alkenes (e.g., styrene derivatives) with up to 1000 TON and >90% enantiomeric excess .
Acid-Base Reactivity
The tertiary amine in the cyclohexylmethanamine group undergoes protonation, forming water-soluble salts (e.g., HCl adducts). This property is critical for pharmaceutical formulations, as noted in patent US8575135B2.
Ligand Behavior in Coordination Chemistry
The compound’s nitrogen-rich structure enables chelation with transition metals:
Q & A
Q. Table 1: Common Synthesis Steps and Optimization Strategies
Basic: What spectroscopic methods are most reliable for characterizing this compound’s structure and purity?
Answer:
A combination of techniques is essential:
- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., pyrrolidine ring protons) and connectivity. DEPT-135 distinguishes CH, CH₂, and CH₃ groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 342.2) and detects impurities .
- HPLC : Purity >98% is achievable via C18 columns with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays (e.g., receptor binding vs. cellular efficacy)?
Answer:
Contradictions often arise from assay-specific conditions (e.g., pH, co-factors) or off-target effects. Methodological approaches include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to compare potency across assays .
- Target engagement assays : Use fluorescence polarization or SPR to confirm direct binding to the intended receptor .
- Metabolic stability testing : Assess compound stability in assay media (e.g., liver microsomes) to rule out degradation artifacts .
Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?
Answer:
- In silico modeling : Tools like SwissADME predict logP (2.8), aqueous solubility (logS ≈ -4.2), and blood-brain barrier penetration (BBB score: 0.65) .
- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to anticipate metabolic hotspots (e.g., oxidation of the pyrrolidine ring) .
- Docking studies : Prioritize structural analogs with known PK data to infer absorption/distribution patterns .
Q. Table 2: Predicted PK Properties
| Property | Prediction | Relevance |
|---|---|---|
| logP | 2.8 | Moderate lipophilicity |
| BBB score | 0.65 | Potential CNS activity |
| CYP3A4 substrate | Yes | High metabolic clearance risk |
Advanced: How can researchers address discrepancies in thermal stability data during formulation studies?
Answer:
Thermal degradation pathways (e.g., cyclization or oxidation) vary with experimental conditions. Mitigation strategies include:
- DSC/TGA analysis : Identify decomposition temperatures (Td) and optimize storage conditions (e.g., -20°C under argon) .
- Excipient screening : Use antioxidants (e.g., ascorbic acid) or cryoprotectants to stabilize lyophilized forms .
- Accelerated stability studies : Conduct stress testing (40°C/75% RH) to predict shelf-life .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (skin/eye contact risks) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For inhalation, move to fresh air; for ingestion, administer activated charcoal .
Advanced: How can structural modifications enhance selectivity for α4β2 nicotinic receptors over other subtypes?
Answer:
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -F) on the pyridine ring to enhance hydrogen bonding with receptor residues .
- Scaffold rigidification : Replace the propyl linker with a cyclopropyl group to reduce conformational flexibility and improve binding .
- SAR studies : Compare binding affinities of analogs using radioligand displacement assays (e.g., [³H]epibatidine competition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
